AAL-Toxin TA1

Übersicht

Beschreibung

AAL Toxin TA1 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. AAL Toxin TA1 was initially described as a host-specific determinant of the Alternaria stem canker disease of tomato .

Wissenschaftliche Forschungsanwendungen

AAL Toxin TA1 has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactions of mycotoxins.

Biology: It is used to investigate the biological effects of mycotoxins on plant and animal cells.

Medicine: It is used to study the toxicological effects of mycotoxins and their potential impact on human health.

Industry: It is used in the development of analytical methods for the detection and quantification of mycotoxins in food and feed

Wirkmechanismus

Target of Action

The primary target of AAL Toxin TA1 is ceramide synthase , an enzyme found in both plant and animal tissues . This enzyme plays a crucial role in the synthesis of ceramides, a type of sphingolipid that is essential for maintaining cellular homeostasis.

Mode of Action

AAL Toxin TA1 interacts with its target by inhibiting the activity of ceramide synthase . This inhibition disrupts the normal synthesis of ceramides, leading to changes in cellular homeostasis.

Biochemical Pathways

The inhibition of ceramide synthase by AAL Toxin TA1 affects the sphingolipid metabolism pathway . This disruption leads to the accumulation of free sphingoid bases, a condition that can trigger a cascade of biochemical reactions resulting in cell death .

Result of Action

The result of AAL Toxin TA1’s action is the induction of cell death, specifically apoptosis . Cells treated with the toxin exhibit morphological and biochemical changes characteristic of apoptosis, including cell shrinkage, nuclear fragmentation, and the activation of caspases .

Biochemische Analyse

Biochemical Properties

AAL Toxin TA1 plays a significant role in biochemical reactions by inhibiting ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. This inhibition disrupts the production of ceramide, a lipid molecule that is essential for maintaining cell membrane integrity and signaling. The toxin interacts with various biomolecules, including sphinganine and sphingosine, leading to the accumulation of free sphingoid bases . These interactions result in the disruption of cellular homeostasis and induce apoptosis in affected cells .

Cellular Effects

AAL Toxin TA1 has profound effects on various types of cells and cellular processes. In plant cells, it causes necrotic cell death, leading to tissue damage and disease symptoms . In animal cells, the toxin inhibits cell proliferation and induces apoptosis, particularly in liver and kidney cells . The toxin influences cell signaling pathways by disrupting sphingolipid metabolism, which affects gene expression and cellular metabolism . The accumulation of free sphingoid bases due to ceramide synthase inhibition triggers stress responses and apoptotic pathways .

Molecular Mechanism

The molecular mechanism of AAL Toxin TA1 involves its binding to ceramide synthase, leading to the inhibition of this enzyme’s activity . This inhibition prevents the conversion of sphinganine and sphingosine into ceramide, resulting in the accumulation of these sphingoid bases . The elevated levels of sphingoid bases disrupt cellular signaling and induce apoptosis through the activation of stress-related pathways . Additionally, the toxin’s structural similarity to fumonisins, another group of mycotoxins, suggests a shared mechanism of action involving ceramide synthase inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AAL Toxin TA1 change over time. The toxin is relatively stable and can persist in the environment, leading to prolonged exposure and sustained cellular effects . Over time, the accumulation of free sphingoid bases continues to disrupt cellular homeostasis, resulting in long-term effects on cellular function . In vitro studies have shown that the toxin induces morphological and biochemical changes characteristic of apoptosis, which can be observed over extended periods .

Dosage Effects in Animal Models

The effects of AAL Toxin TA1 vary with different dosages in animal models. At low doses, the toxin may cause mild disruptions in cellular function, while higher doses can lead to severe toxicity and cell death . In animal studies, high doses of the toxin have been associated with significant liver and kidney damage, as well as other adverse effects . The threshold for toxicity varies depending on the species and the specific cellular context .

Metabolic Pathways

AAL Toxin TA1 is involved in the sphingolipid metabolic pathway, where it inhibits ceramide synthase, a key enzyme in this pathway . This inhibition leads to the accumulation of sphinganine and sphingosine, which are precursors in the sphingolipid biosynthesis pathway . The disruption of this pathway affects the overall metabolic flux and alters the levels of various metabolites involved in cellular signaling and membrane structure .

Transport and Distribution

Within cells and tissues, AAL Toxin TA1 is transported and distributed through interactions with specific transporters and binding proteins . The toxin’s distribution is influenced by its affinity for lipid membranes and its ability to interact with sphingolipid-related proteins . This distribution affects the toxin’s localization and accumulation within specific cellular compartments, contributing to its overall toxicity .

Subcellular Localization

AAL Toxin TA1 localizes to specific subcellular compartments, where it exerts its toxic effects . The toxin’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . In plant cells, the toxin primarily targets the plasma membrane and the endoplasmic reticulum, where it disrupts sphingolipid metabolism and induces cell death . In animal cells, the toxin’s localization to the endoplasmic reticulum and other membrane-bound organelles contributes to its apoptotic effects .

Vorbereitungsmethoden

AAL Toxin TA1 is typically produced from liquid culture filtrates of Alternaria alternata f. sp. lycopersici. The toxins are eluted from XAD-2 resin using methanol and fractionated using silica gel column chromatography. Individual toxins are isolated using analytical normal phase thin layer chromatography and a solvent system of ethyl acetate, acetic acid, and water in a 6:3:1 ratio .

Analyse Chemischer Reaktionen

AAL Toxin TA1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

AAL Toxin TA1 is structurally related to other mycotoxins such as fumonisins. Both AAL Toxin TA1 and fumonisins inhibit ceramide synthase and induce apoptosis in animal cells. AAL Toxin TA1 is unique in its specific action on certain plant tissues, particularly tomato tissues .

Similar Compounds

- Fumonisin B1

- Fumonisin B2

- AAL Toxin TB1

- AAL Toxin TB2

These compounds share similar toxicological mechanisms of action but differ in their specific structural features and biological effects .

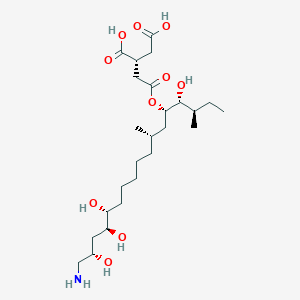

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO10/c1-4-16(3)24(33)21(36-23(32)12-17(25(34)35)11-22(30)31)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-29,33H,4-14,26H2,1-3H3,(H,30,31)(H,34,35)/t15-,16+,17+,18-,19+,20-,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGILJZVMMTMQS-YIEPZGSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCC[C@H]([C@H](C[C@@H](CN)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79367-52-5 | |

| Record name | AAL Toxin TA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079367525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

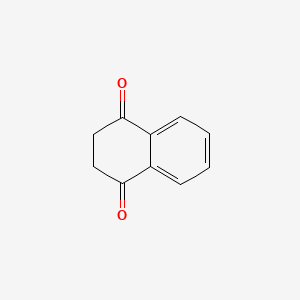

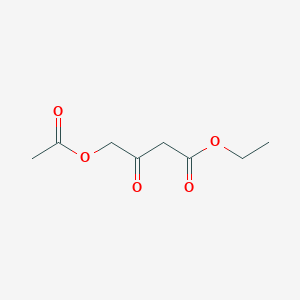

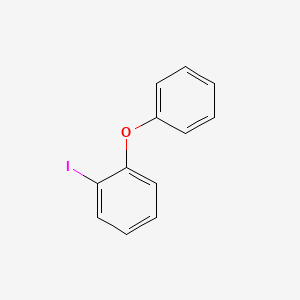

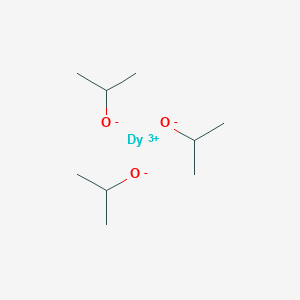

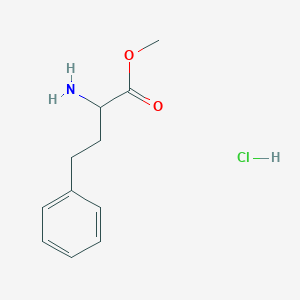

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)